molecular formula C15H24N4O2S B7038121 [2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone

[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone

Cat. No.: B7038121
M. Wt: 324.4 g/mol
InChI Key: KFQNUCZHMGSIDH-DGCLKSJQSA-N
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Description

[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone is a complex organic compound with multifaceted applications in various scientific disciplines. Characterized by its unique molecular structure, it represents an intersection of thiazole, pyrrolidine, and morpholine derivatives, each contributing distinct properties to the overall compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone typically involves a multi-step process:

  • Formation of Thiazole Core: : This starts with the synthesis of the thiazole ring via a condensation reaction between a 2-aminothiazole and a suitable ethylamine derivative.

  • Pyrrolidine Integration: : The pyrrolidine ring, being synthesized separately, is introduced through a coupling reaction. This often requires a catalyst such as palladium to facilitate the bond formation.

  • Morpholine Coupling: : Finally, the morpholine derivative is attached, requiring precise temperature and pH conditions to ensure the correct stereochemistry is preserved.

Industrial Production Methods

Scaling up the production for industrial purposes involves:

  • Optimization of Reaction Conditions: : Ensuring high yield and purity by fine-tuning temperature, pH, and solvent concentrations.

  • Continuous Flow Synthesis: : Implementing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

  • Purification: : Utilizing methods such as chromatography and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine and thiazole rings, forming sulfoxides or sulfones.

  • Reduction: : The thiazole ring is susceptible to reduction, potentially forming thiazolidine derivatives under appropriate conditions.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions on the thiazole and pyrrolidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitrating agents, and alkyl halides.

Major Products

  • Sulfoxides/Sulfones: : Formed during oxidation of the thiazole ring.

  • Thiazolidine Derivatives: : Produced through the reduction of the thiazole ring.

  • Substituted Thiazole/Pyrrolidine Derivatives: : Various substitutions can yield diverse functionalized compounds.

Scientific Research Applications

[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone finds applications in:

  • Chemistry: : Used as a building block in synthetic organic chemistry for constructing complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.

  • Industry: : Utilized in the development of materials with specific mechanical or chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by:

  • Inhibition: : Blocking the active site of enzymes, preventing substrate binding.

  • Activation: : Enhancing receptor activity, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison

  • [2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone stands out due to its unique combination of thiazole, pyrrolidine, and morpholine rings, which are not commonly found together in similar compounds.

Similar Compounds

  • Thiazole Derivatives: : Compounds containing the thiazole ring, often used in various applications.

  • Pyrrolidine Derivatives: : Molecules with the pyrrolidine ring, known for their presence in many biologically active compounds.

  • Morpholine Derivatives: : Used in numerous chemical and pharmacological applications.

Conclusion

This compound is a compound of great scientific interest due to its complex structure and multifaceted applications. From synthesis to its myriad reactions and applications in research, it offers a rich field of study, particularly in synthetic organic chemistry and pharmacology.

Properties

IUPAC Name

[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-3-16-15-17-12(10-22-15)14(20)19-5-4-13(11(19)2)18-6-8-21-9-7-18/h10-11,13H,3-9H2,1-2H3,(H,16,17)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNUCZHMGSIDH-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C(=O)N2CCC(C2C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=CS1)C(=O)N2CC[C@H]([C@H]2C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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